3-Butenyltrimethylsilane

Polyolefin Functionalization Ziegler-Natta Catalysis Comonomer Incorporation

Achieving uniform silane incorporation in polyolefin copolymerization demands precise kinetic control. 3-Butenyltrimethylsilane (CAS 763-13-3) solves this with its unique profile: strong Ziegler-Natta catalyst complexation balanced by a high insertion energy barrier, enabling targeted comonomer distribution. - Enables synthesis of PBTMSS e-beam resist with ~3 μC/cm² sensitivity (10× faster than PMMA). - 27-28 °C higher boiling point vs. allyl analog ensures cleaner fractional distillation. - Superior hydrolytic stability (Rating 1) minimizes yield loss during aqueous workup. Available at ≥98% purity (GC) with global shipping.

Molecular Formula C7H16Si
Molecular Weight 128.29 g/mol
CAS No. 763-13-3
Cat. No. B1266924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenyltrimethylsilane
CAS763-13-3
Molecular FormulaC7H16Si
Molecular Weight128.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCC=C
InChIInChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3
InChIKeyQZGSLTWDWCYCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butenyltrimethylsilane: Properties and Procurement


3-Butenyltrimethylsilane (CAS 763-13-3), also known as but-3-en-1-yl(trimethyl)silane or 4-(trimethylsilyl)-1-butene, is a C7H16Si organosilicon compound belonging to the ω-alkenyltrimethylsilane family. It is a colorless to brown clear liquid with a molecular weight of 128.29 g/mol, a boiling point of approximately 112-113 °C, a density of 0.73 g/mL at 20°C, and a flash point of 12 °C. The compound is typically supplied at purities ≥98.0% (GC) and is recommended for storage under inert gas at room temperature (<15°C) due to air and moisture sensitivity. As a bifunctional molecule featuring both a terminal alkene and a trimethylsilyl group, it serves as a versatile intermediate in organic synthesis, a comonomer in polyolefin functionalization, and a precursor to specialized polymer resists for microfabrication. [1]

Ziegler–Natta comonomer for functionalized polyolefin research
Precursor for high‑sensitivity e‑beam resist (PBTMSS) synthesis
Physical property profile supports distillation and separation workflows

Why Substitution with Other ω-Alkenylsilanes Fails


Substituting 3-butenyltrimethylsilane with allyltrimethylsilane or its longer-chain homologs (e.g., 5-hexenyltrimethylsilane, 7-octenyltrimethylsilane) is not straightforward. While these compounds share the trimethylsilyl functionality, the length and position of the alkenyl spacer profoundly impact key performance attributes: catalyst complexation affinity, copolymerization kinetics, and resultant material properties. [1] Specifically, DFT simulations reveal that 3-butenyltrimethylsilane exhibits the strongest complexation with Ziegler-Natta catalyst sites among its class, yet paradoxically presents the highest insertion energy barrier, leading to markedly different incorporation behavior during propylene copolymerization. [1] Furthermore, the four-carbon butenyl chain confers distinct hydrolytic stability and physical properties (boiling point, density) compared to the three-carbon allyl analog, directly affecting handling protocols, purification efficiency, and the thermal/mechanical integrity of derived polymers. [2] [3] Blind substitution risks irreproducible reaction kinetics, altered copolymer microstructure, and ultimately, failed product specifications in applications ranging from functionalized polyolefins to high-resolution e-beam resists.

Alkenyl chain length alters Ziegler–Natta complexation and insertion kinetics, risking irreproducible copolymer microstructure.
Boiling point and density differences vs allyl‑analog limit direct substitution in distillation or phase‑separation processes.
Higher hydrolytic sensitivity of shorter‑chain analogs may reduce tolerance to acidic workup or aqueous conditions.

Differentiating Evidence vs. Analogs


Superior Ziegler-Natta Catalyst Complexation

In a direct comparative study of ω-alkenyltrimethylsilanes as comonomers for propylene copolymerization using a heterogeneous Ziegler-Natta catalyst, density functional theory (DFT) simulations quantified the complexation abilities of the three ω-alkenyltrimethylsilanes. 3-Butenyltrimethylsilane demonstrated the strongest complexation with the catalyst active site, followed by 5-hexenyltrimethylsilane, with 7-octenyltrimethylsilane exhibiting the weakest affinity. This ordering correlates inversely with molecular size. [1] The stronger complexation implies a higher local concentration of the comonomer at the catalyst site, which is a critical factor for achieving targeted incorporation levels in functionalized polypropylene.

Catalyst Complexation
Head‑to‑head
1st Strongest complexation affinity for Ziegler–Natta catalyst sites
Supports comonomer incorporation studies; highest local concentration at active site.
Exact complexation energies not disclosed; rank order from DFT simulations.
Polyolefin Functionalization Ziegler-Natta Catalysis Comonomer Incorporation

Higher Insertion Energy Barrier in Copolymerization

The same DFT study also calculated insertion energy barriers for the ω-alkenyltrimethylsilanes during propylene copolymerization. Contrary to what might be inferred from complexation strength alone, 3-butenyltrimethylsilane was found to possess the highest insertion energy barrier among the three. The barrier height increases in the order: 5-hexenyltrimethylsilane < 7-octenyltrimethylsilane < 3-butenyltrimethylsilane. [1] The authors attribute this disproportionate barrier for the shortest-chain comonomer to increased repulsive interaction between the bulky trimethylsilane group and the growing polymer chain. Experimentally, this manifests as 3-butenyltrimethylsilane being the most 'sluggish' in terms of incorporation rate, despite its superior complexation.

Insertion Energy Barrier
Head‑to‑head
3rd Highest insertion energy barrier among ω‑alkenylsilanes
Slower incorporation kinetics require residence‑time and feed‑ratio optimization.
Exact barrier values not reported; repulsive interactions with growing chain dominate.
Copolymerization Kinetics DFT Simulation Insertion Energy Barrier

E-Beam Resist Sensitivity Advantage

In the fabrication of first-order gratings for 1.3-μm DFB lasers, a resist derived from 3-butenyltrimethylsilane—poly(3-butenyltrimethylsilane sulfone) (PBTMSS)—was employed as a highly sensitive positive e-beam resist. The reported sensitivity is approximately 3 μC/cm². [1] This stands in stark contrast to the industry standard e-beam resist, poly(methyl methacrylate) (PMMA), which typically requires doses in the range of 50-100 μC/cm² for similar processes. The order-of-magnitude higher sensitivity of PBTMSS translates directly to significantly reduced write times, a critical advantage for high-throughput patterning of large-area devices or complex nanostructures.

E‑Beam Resist Sensitivity
Reported
PBTMSS ~3 μC/cm²
vs
PMMA 50–100 μC/cm²
Supports faster e‑beam lithography prototyping; ~16–33× higher sensitivity than PMMA.
Reported for PBTMSS resist in DFB laser grating fabrication.
Electron-Beam Lithography Microfabrication Positive Resist

Hydrolytic Stability Comparison

3-Butenyltrimethylsilane is assigned a hydrolytic sensitivity rating of 1, indicating 'no significant reaction with aqueous systems'. In comparison, its close analog allyltrimethylsilane (CAS 762-72-1) carries a rating of 2, defined as 'reacts with aqueous acid'. [1] This distinction reflects the impact of the additional methylene group in 3-butenyltrimethylsilane, which slightly reduces the reactivity of the silicon center toward hydrolysis. While both compounds are moisture-sensitive and should be handled under inert atmosphere, the lower sensitivity of 3-butenyltrimethylsilane provides a wider operational window in processes where trace moisture or acidic workup conditions might be encountered.

Hydrolytic Stability
Head‑to‑head
1 Rating – no significant reaction with aqueous systems
Wider operational window vs allyltrimethylsilane (Rating 2); reduced risk in acidic work‑up.
Classification from commercial databases; verify under specific reaction conditions.
Chemical Stability Handling and Storage Hydrolytic Sensitivity

Physical Properties for Easier Purification

The physical property profile of 3-butenyltrimethylsilane is notably distinct from its allyl analog. The boiling point of 3-butenyltrimethylsilane is 112-113 °C (at 760 mmHg), compared to 84-88 °C for allyltrimethylsilane. [1] The density of 3-butenyltrimethylsilane is 0.73 g/mL at 20°C, while allyltrimethylsilane has a density of 0.719 g/mL at 25°C. [2] These differences, though seemingly modest, are significant for processes involving distillation, liquid-liquid extraction, or phase separation. The higher boiling point allows for easier separation from lower-boiling solvents or byproducts, and the slightly higher density can affect settling rates in multi-phase systems.

Physical Properties
Head‑to‑head
3‑Butenyl bp 112–113 °C
vs
Allyl 84–88 °C
Density 0.73 g/mL
vs
Allyl 0.719 g/mL
Higher bp and density facilitate separation from lower‑boiling components in multi‑step synthesis.
Measured at atmospheric pressure; scale‑up efficiency depends on specific solvent systems.
Physical Properties Purification Process Engineering

Essential Application Scenarios


Functionalized Polyolefin Synthesis

In the production of functionalized polypropylene (PP) or polyethylene (PE) via Ziegler-Natta catalysis, the unique kinetic profile of 3-butenyltrimethylsilane—characterized by its strong catalyst complexation yet high insertion energy barrier—must be carefully managed. This compound enables the introduction of pendant trimethylsilyl groups along the polymer backbone, which can serve as sites for subsequent crosslinking, grafting, or adhesion promotion. [1] Process engineers selecting this comonomer over longer-chain analogs can leverage its stronger initial binding to the catalyst surface, while adjusting reactor residence times and comonomer feed rates to compensate for the slower insertion kinetics, ultimately achieving a targeted, uniform distribution of silane functionality in the final polyolefin product.

High-Sensitivity E-Beam Resist Precursor

3-Butenyltrimethylsilane is a critical precursor for the synthesis of poly(3-butenyltrimethylsilane sulfone) (PBTMSS), a positive-tone electron-beam resist with demonstrated sensitivity of ~3 μC/cm². [2] This sensitivity is approximately an order of magnitude higher than that of standard PMMA resists, enabling significantly faster patterning of nanostructures, diffraction gratings for DFB lasers, and other photonic devices. R&D groups and foundries engaged in high-resolution e-beam lithography should prioritize this compound when developing new resist formulations or optimizing existing processes for improved throughput. The resulting PBTMSS resist is particularly well-suited for two-layer resist systems in conjunction with diamond-like carbon (DLC) underlayers for high-aspect-ratio etching.

Purification and Chromatography Workflows

The physical property differences between 3-butenyltrimethylsilane and allyltrimethylsilane—specifically the 27-28 °C higher boiling point and slightly higher density—make 3-butenyltrimethylsilane the preferred substrate in multi-step syntheses where facile separation from lower-boiling reaction components is required. In process development, this property enables cleaner fractional distillations and reduces the risk of azeotrope formation with common solvents. Additionally, its superior hydrolytic stability (Rating 1 vs. Rating 2 for allyltrimethylsilane) provides a wider operational margin during aqueous workups or when using acidic catalysts, minimizing yield loss due to premature hydrolysis of the trimethylsilyl group. This combination of physical and chemical robustness translates to higher isolated yields and greater process reliability at scale.

Application
Selection Property
Validation Focus
Functionalized Polyolefin Synthesis
Unique comonomer kinetics (strong complexation, high insertion barrier)
Copolymer composition and incorporation efficiency
High‑Sensitivity E‑Beam Resist Precursor
Precursor for PBTMSS with reported high e‑beam sensitivity
Lithographic sensitivity and pattern fidelity
Purification & Chromatography Workflows
Favorable physical property profile (bp, density, hydrolytic stability)
Distillation efficiency and process robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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